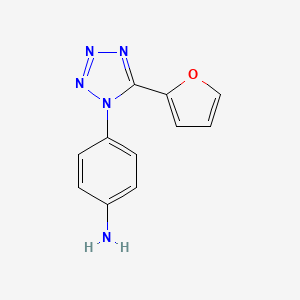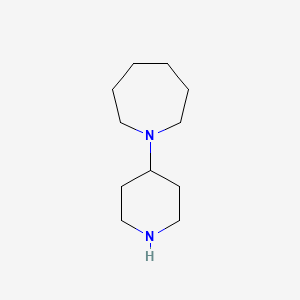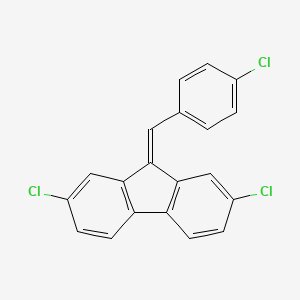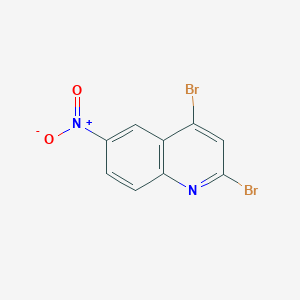
CID 13724330
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 13724330, also known as 2-amino-5-chlorobenzophenone, is a synthetic compound that has been studied for its potential applications in pharmaceuticals, biochemistry, and other areas of scientific research.
Scientific Research Applications
CID 13724330 has been studied for its potential applications in pharmaceuticals, biochemistry, and other areas of scientific research. For example, it has been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin pigments. Additionally, it has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Mechanism of Action
CID 13724330 has been found to interact with the active site of the enzymes tyrosinase and acetylcholinesterase, blocking their ability to catalyze reactions. This blocking of the active sites of the enzymes prevents them from carrying out their normal functions.
Biochemical and Physiological Effects
CID 13724330 has been found to inhibit the activity of tyrosinase and acetylcholinesterase, as discussed above. Inhibition of tyrosinase can lead to decreased production of melanin pigments, which can have a variety of effects on the skin, eyes, and hair. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which can have a variety of effects on the nervous system.
Advantages and Limitations for Lab Experiments
CID 13724330 has been found to have high potency as an inhibitor of tyrosinase and acetylcholinesterase, making it a useful tool for studying these enzymes in the laboratory. However, there are some limitations to its use in lab experiments. For example, CID 13724330 is a synthetic compound, so it can be difficult to obtain in large quantities. Additionally, it is not a naturally occurring compound, so it may not be suitable for use in studies of natural systems.
Future Directions
Potential future directions for research on CID 13724330 include further studies of its mechanism of action, biochemical and physiological effects, and potential applications in pharmaceuticals and biochemistry. Additionally, further studies could be conducted to determine the optimal conditions for synthesizing CID 13724330 in the laboratory, as well as to explore potential methods for increasing its availability for use in laboratory experiments. Finally, further studies could be conducted to explore potential uses of CID 13724330 in other areas of scientific research.
Synthesis Methods
CID 13724330 can be synthesized from aniline and chlorobenzophenone in a two-step reaction. In the first step, the aniline is reacted with chlorobenzophenone in a nucleophilic substitution reaction to form 2-chloro-5-amino-benzophenone. In the second step, the 2-chloro-5-amino-benzophenone is reacted with sodium hydroxide in a nucleophilic substitution reaction to form CID 13724330lorobenzophenone (CID 13724330).
properties
InChI |
InChI=1S/C2H4Si2/c3-1-2-4/h1-2H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPZNUJUYNIACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si])[Si] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Disilabutane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-p-tolyl-ethanone](/img/structure/B3137231.png)

![2-[(4-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid](/img/structure/B3137245.png)


![[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B3137267.png)


![2,7-Bis[2-[4-(diphenylamino)phenyl]vinyl]spiro[9H-fluorene-9,9'-[9H]fluorene]](/img/structure/B3137290.png)


![Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride](/img/structure/B3137311.png)